7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Suzuki-Miyaura coupling Indole functionalization Organoboron reagent stability

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 642494-37-9), also known as Indole-7-boronic acid pinacol ester, is an organoboron compound with the molecular formula C14H18BNO2 and a molecular weight of 243.11 g/mol. It is a white to off-white crystalline solid with a melting point range typically reported as 94-96 °C (or 83-85 °C, depending on source).

Molecular Formula C14H18BNO2
Molecular Weight 243.11 g/mol
CAS No. 642494-37-9
Cat. No. B1312625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
CAS642494-37-9
Molecular FormulaC14H18BNO2
Molecular Weight243.11 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3
InChIInChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-5-6-10-8-9-16-12(10)11/h5-9,16H,1-4H3
InChIKeyQAXZRSICOHKXML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Pinacol Boronate Ester Building Block for C7-Functionalized Indole Synthesis


7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 642494-37-9), also known as Indole-7-boronic acid pinacol ester, is an organoboron compound with the molecular formula C14H18BNO2 and a molecular weight of 243.11 g/mol [1]. It is a white to off-white crystalline solid with a melting point range typically reported as 94-96 °C (or 83-85 °C, depending on source) [1]. As a pinacol-protected boronic ester, it serves as a stable, shelf-ready reagent for Suzuki-Miyaura cross-coupling and other carbon-carbon bond-forming reactions, enabling the installation of the 1H-indol-7-yl group onto diverse molecular scaffolds [2].

The Strategic Value of 642494-37-9: Why Simple Boronic Acid Analogs Cannot Replace the Pinacol Ester in Sensitive C7-Indole Chemistry


Direct substitution of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with a simpler analog, such as the unprotected 1H-indole-7-boronic acid (CAS 210889-31-9), is not a trivial interchange. The unprotected boronic acid is prone to protodeboronation and anhydride formation, which can reduce effective molarity and complicate reaction stoichiometry, especially under aqueous or prolonged reaction conditions [1]. In contrast, the pinacol ester form is specifically designed for enhanced hydrolytic stability and predictable reactivity in cross-coupling reactions. Furthermore, the selective functionalization of the C7 position of the indole ring is a well-documented synthetic challenge [2]. Traditional approaches often require multi-step protection/deprotection sequences or produce mixtures of regioisomers. This compound addresses this bottleneck by providing a pre-functionalized, commercially available building block that ensures exclusive reactivity at the desired C7 position, thereby streamlining synthetic routes and improving overall yield and purity [2].

Quantitative Evidence for Selecting 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Yield, Selectivity, and Stability Data


Indole C7-Functionalization: Head-to-Head Yield Comparison of Pinacol Boronate Ester vs. Unprotected Boronic Acid in Suzuki Coupling

The choice between an aryl pinacol boronate ester and its corresponding aryl boronic acid significantly impacts the yield of Suzuki-Miyaura couplings. A systematic study of indole-based Suzuki reactions demonstrated that using a pinacol boronate ester (analogous to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole) as the coupling partner with an aryl halide resulted in substantially higher yields compared to using an aryl boronic acid. Under identical, optimized reaction conditions (Pd(PPh3)4, Na2CO3, DME/H2O, 80 °C, 24h), the pinacol boronate ester consistently delivered higher product yields than its corresponding boronic acid counterpart [1].

Suzuki-Miyaura coupling Indole functionalization Organoboron reagent stability

Enhanced Hydrolytic Stability: Pinacol Ester Resists Protodeboronation in Aqueous Media vs. Unprotected Boronic Acid

The pinacol ester group is a well-established protective moiety for boronic acids, designed to enhance stability during storage and under reaction conditions. Unprotected boronic acids are susceptible to rapid protodeboronation (loss of the boron functional group) in aqueous or protic environments, which is a major pathway for yield loss and impurity formation. While specific half-life data for 1H-indole-7-boronic acid is not publicly reported, it is known to be an irritant and unstable [1]. In contrast, the pinacol ester 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a crystalline solid with a defined melting point, stable under standard storage conditions, and is commercially offered with purity specifications (e.g., ≥97%) [2]. This stability is a direct result of the pinacol protection, which prevents the self-condensation and degradation pathways common to the free boronic acid.

Organoboron stability Protodeboronation Aqueous reaction media

Synthesis of 7-Arylindoles: Comparative Yields Using Pre-Formed 7-Boronate vs. In Situ Borylation/Coupling

In the synthesis of 7-arylindoles, a common class of compounds, two main strategies exist: using a pre-formed 7-bromoindole in a Suzuki reaction, or using a pre-formed 7-boronate like 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. A comparative study showed that while both methods can be effective, the use of a pre-formed 7-boronate can offer advantages in terms of step count and overall yield. The study reported that the direct coupling of 7-bromoindole with arylboronic acids yielded the desired 7-arylindoles in 55-95% yields and was suitable for 10-20 gram scale-up . A more recent, high-yielding method for synthesizing C7-boronated indoles via Ir-catalyzed C-H borylation achieved yields of 60-94% for the borylation step alone [1]. This pre-formed boronate can then be used in a subsequent Suzuki coupling, where yields are often high and comparable to or better than the one-step method from the bromide, while offering greater modularity for library synthesis.

C7-arylindole synthesis Palladium catalysis Synthetic efficiency

Commercial Availability and Scalability: Kilogram-Scale Production and High Purity Specifications Support Industrial Use

A key differentiator for any chemical building block in an industrial or high-throughput setting is the assurance of a reliable supply chain with defined quality metrics. 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is commercially offered with clear purity specifications, such as ≥97% purity by HPLC and moisture content ≤0.5%, and is available on a production scale up to kilograms [1]. This contrasts with less common or lab-synthesized analogs, where batch-to-batch consistency and scalability are not guaranteed. The compound's commercial maturity is further evidenced by its availability from multiple global suppliers .

Commercial-scale synthesis Purity specifications Bulk procurement

Key Applications of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in Pharmaceutical R&D and Material Science


Medicinal Chemistry: Late-Stage Diversification of C7-Aryl Indole-Based Drug Candidates

The compound serves as a primary building block for the late-stage introduction of diverse aryl or heteroaryl groups at the C7 position of an indole core. This modular approach, validated by high-yielding Suzuki-Miyaura protocols [1], allows medicinal chemists to efficiently generate and screen libraries of C7-substituted indole analogs, which are found in bioactive natural products and drug candidates like HIV-1 attachment inhibitors and combretastatin isosteres [2][3].

Process Chemistry: Reliable Intermediate for Kilogram-Scale Production

With commercial availability up to the kilogram scale and a specified purity of ≥97-98%, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a robust and scalable intermediate for process development [4]. Its use in a two-step sequence (C7-borylation followed by Suzuki coupling) provides a convergent and high-yielding alternative to linear syntheses, which is highly desirable in a manufacturing environment [5].

Chemical Biology: Synthesis of Functionalized Tryptophan and Tryptamine Probes

This reagent is directly applicable to the synthesis of C7-functionalized tryptophan and tryptamine derivatives, which are valuable as biochemical probes and components of peptide-based therapeutics. A one-pot method using this type of boronate has been demonstrated for the gram-scale synthesis of C7-boronated N-Boc-L-tryptophan methyl ester and its conversion to C7-halo, C7-hydroxy, and C7-aryl derivatives [6]. This demonstrates the compound's utility in creating sophisticated, biologically relevant molecules.

Material Science: Monomer for Indole-Containing Conjugated Polymers and OLEDs

As a versatile aryl boronate ester, this compound can be used as a monomer in the synthesis of indole-based conjugated polymers and oligomers for organic electronics applications, such as OLEDs and organic photovoltaics. Its high purity and stability [4] are critical for achieving the high molecular weight and low defect density required in electronic materials. Related indole-based compounds with similar boronate functionality are known for their hole injection and transport capabilities , suggesting a potential application area for this specific regioisomer.

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